(1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol
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Overview
Description
(1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[2.2]pentane core, which is a bicyclic system where two rings share a single carbon atom. The presence of an ethan-1-ol group attached to the spirocyclic system adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol typically involves the formation of the spirocyclic core followed by the introduction of the ethan-1-ol group. One common method is the cyclization of appropriate precursors under specific conditions to form the spiro[2.2]pentane structure. This can be achieved through various cyclization reactions, such as intramolecular cycloadditions or ring-closing metathesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethan-1-ol group to an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The spirocyclic structure may influence its binding affinity and selectivity towards certain enzymes or receptors. The ethan-1-ol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: Compounds with a spirocyclic structure similar to (1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol, known for their photochromic properties.
Spirocyclic Oxindoles: Another class of spirocyclic compounds with applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific spiro[2.2]pentane core and the presence of an ethan-1-ol group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
(1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol is an organic compound notable for its unique spirocyclic structure, which consists of a spiro[2.2]pentane core fused with an ethan-1-ol functional group. Its molecular formula is C7H12O, and it has a molecular weight of approximately 112.17 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological targets.
The spirocyclic structure of this compound enhances its chemical reactivity and biological activity. The hydroxyl group in the ethan-1-ol moiety allows for hydrogen bonding and other molecular interactions, which are crucial for its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. The mechanism of action likely involves:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active sites on proteins or enzymes.
- Hydrophobic Interactions : The spirocyclic structure may facilitate hydrophobic interactions that enhance binding affinity.
These interactions can influence various biological processes, including enzyme inhibition or receptor activation.
Biological Activity Studies
Research into the biological activity of this compound has revealed several potential applications:
Antimicrobial Activity
Studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of spirocyclic alcohols have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.
Enzyme Inhibition
Preliminary studies suggest that this compound could act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting processes such as lipid metabolism or carbohydrate processing.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-{Spiro[2.2]pentan-1-yl}methanol | Similar spirocyclic structure; differs in functional group | Antimicrobial properties reported |
2-{Spiro[2.2]pentan-1-yl}ethan-2-ol | Contains a different alcohol functional group | Potential enzyme inhibition |
2-{Spiro[2.2]pentan-1-yl}propan-1-ol | Similar spirocyclic structure; differs by having a propanol group | Investigated for anti-inflammatory effects |
Case Studies
Research efforts have focused on the synthesis and evaluation of this compound in various biological assays:
Study 1: Antimicrobial Screening
In a study examining the antimicrobial efficacy of spirocyclic compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity, warranting further investigation into its potential as a therapeutic agent.
Study 2: Enzyme Interaction Assay
Another study explored the interaction of (1R)-1-{spiro[2.2]pentan-1-y}ethan−1−ol with specific metabolic enzymes using kinetic assays. The findings suggested that the compound could inhibit enzyme activity at micromolar concentrations, indicating potential utility in metabolic regulation.
Properties
IUPAC Name |
(1R)-1-spiro[2.2]pentan-2-ylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5(8)6-4-7(6)2-3-7/h5-6,8H,2-4H2,1H3/t5-,6?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFWWMQHIRRUNX-LWOQYNTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC12CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CC12CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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